3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
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Description
3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19ClN4O3S and its molecular weight is 418.9. The purity is usually 95%.
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Scientific Research Applications
Herbicide Activity and Plant Metabolism
Metabolism of Chlorsulfuron in Plants : Research has shown that the selectivity of chlorsulfuron, a related sulfonamide herbicide, in cereals like wheat, oats, and barley is due to these plants' ability to metabolize the herbicide into a non-toxic product. This metabolic process involves the hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety, rendering the herbicide inactive and thus providing selectivity towards broadleaf plants over cereal crops. This study provides insight into the metabolic pathways involved in herbicide selectivity and resistance in crops (Sweetser, Schow, & Hutchison, 1982).
Antimicrobial and Antifungal Agents
Sulfonamide Derivatives as Antimicrobial Agents : A study on the synthesis and biological evaluation of sulfonamide derivatives highlighted their potential as antimicrobial agents. These compounds were synthesized by hybridizing the benzenesulfonamide nucleus with various substituted pyrazole and thiazole rings, demonstrating significant antimicrobial activity. This research points towards the development of new antimicrobial agents based on sulfonamide chemistry, which could have implications for treating bacterial and fungal infections (Abbas, Abd El-Karim, & Abdelwahed, 2017).
Properties
IUPAC Name |
3-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c1-3-27-19-12-18(21-13(2)22-19)23-15-7-9-16(10-8-15)24-28(25,26)17-6-4-5-14(20)11-17/h4-12,24H,3H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRKOYJSAVHXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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